![molecular formula C9H6F3N3O3 B13675611 (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a nitro group and a trifluoromethyl group in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol typically involves the reaction of o-phenylenediamine with a trifluoromethylated aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The nitro group can be introduced either before or after the cyclization step, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
Major products formed from these reactions include the corresponding amino derivative (from reduction), aldehyde or carboxylic acid (from oxidation), and various substituted derivatives (from nucleophilic substitution).
科学的研究の応用
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Trifluoromethylbenzimidazole
- 4-Nitrobenzimidazole
- 2-Amino-6-nitrobenzimidazole
Uniqueness
The uniqueness of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol lies in the combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H6F3N3O3 |
|---|---|
分子量 |
261.16 g/mol |
IUPAC名 |
[6-nitro-2-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol |
InChI |
InChI=1S/C9H6F3N3O3/c10-9(11,12)8-13-6-2-5(15(17)18)1-4(3-16)7(6)14-8/h1-2,16H,3H2,(H,13,14) |
InChIキー |
FWJOIFQAOOZYDW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1CO)N=C(N2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


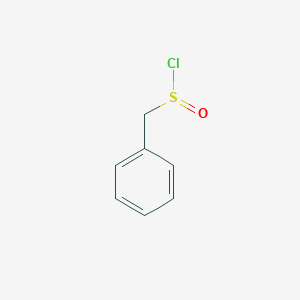

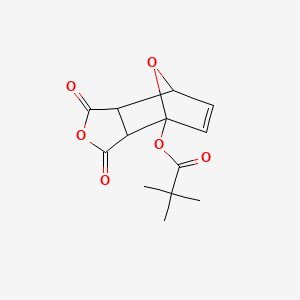
![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
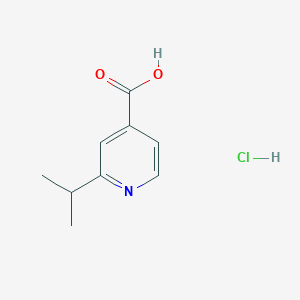
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
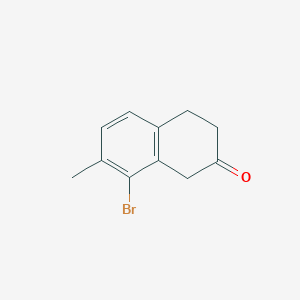
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
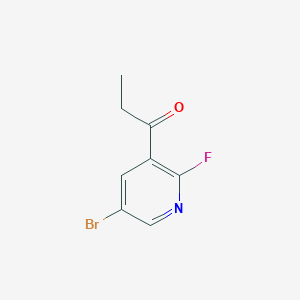
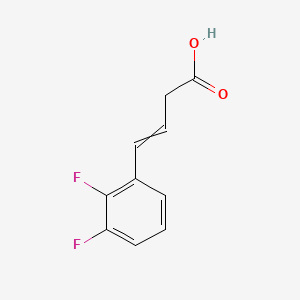
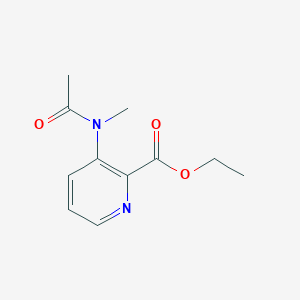
![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)
